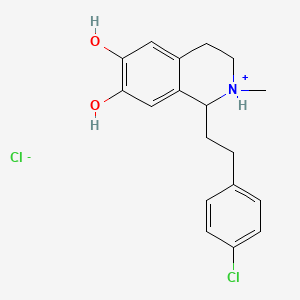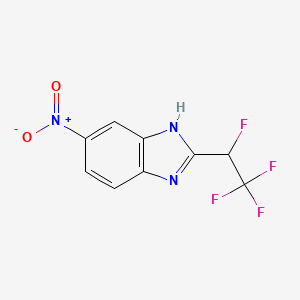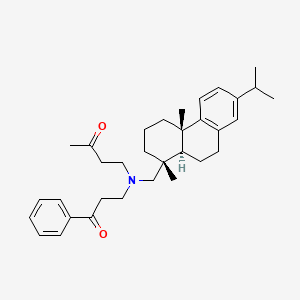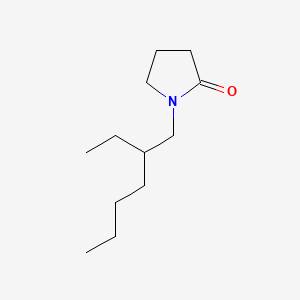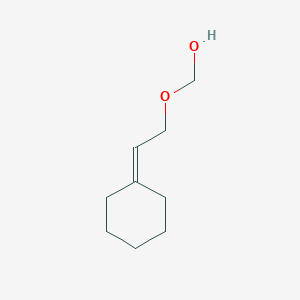
Methanol, cyclohexylideneethoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, cyclohexylideneethoxy-(9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22214 g/mol . It is known for its unique structure, which includes a methanol group attached to a cyclohexylideneethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol, cyclohexylideneethoxy-(9CI) typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of methanol, cyclohexylideneethoxy-(9CI) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, cyclohexylideneethoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methanol, cyclohexylideneethoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methanol, cyclohexylideneethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanol, cyclohexylideneethoxy-(9CI)
- Methanol, cyclohexylidenepropoxy-(9CI)
- Methanol, cyclohexylideneethoxy-(8CI)
Uniqueness
Methanol, cyclohexylideneethoxy-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in various scientific and industrial contexts .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-cyclohexylideneethoxymethanol |
InChI |
InChI=1S/C9H16O2/c10-8-11-7-6-9-4-2-1-3-5-9/h6,10H,1-5,7-8H2 |
Clé InChI |
RYQJZSUZDQHDMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCOCO)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


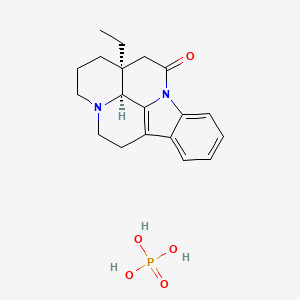
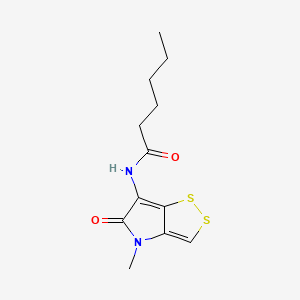
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
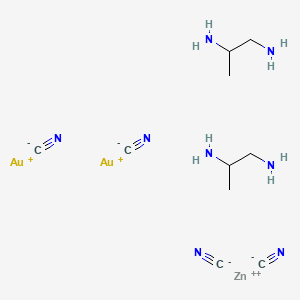
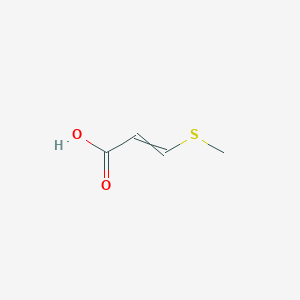
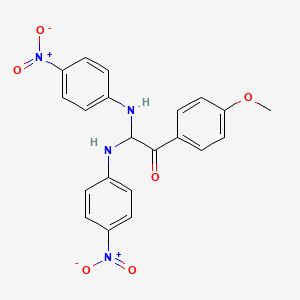
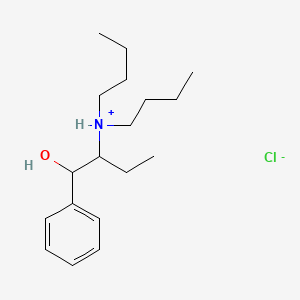
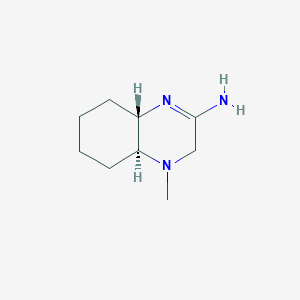
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
